molecular formula C17H17F4NO4S B2796447 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797339-57-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2796447
CAS No.: 1797339-57-1
M. Wt: 407.38
InChI Key: MSHSUZDNBFRTAJ-UHFFFAOYSA-N
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Description

N-(2-(2-Fluorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a fluorophenyl group at the 2-position, a methoxypropyl chain, and a trifluoromethoxy-substituted benzene ring. Its structural features can be analyzed through comparisons with analogous compounds in the literature.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4NO4S/c1-16(25-2,12-7-3-4-8-13(12)18)11-22-27(23,24)15-10-6-5-9-14(15)26-17(19,20)21/h3-10,22H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHSUZDNBFRTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is known for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly due to its unique molecular structure characterized by multiple functional groups that may interact with biological targets in significant ways.

Chemical Structure

The molecular formula of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈F₃N₁O₃S
  • Molecular Weight : 353.27 g/mol

The structure includes a trifluoromethoxy group and a fluorophenyl moiety, which are critical for its biological activity. The presence of these groups suggests potential interactions with various enzymes and receptors.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve:

  • Enzyme Inhibition : Similar compounds often inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with structures similar to this compound exhibit significant biological activities, including:

  • Antibacterial Properties : Sulfonamides are traditionally known for their antibacterial effects.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against these bacterial strains is currently under investigation.
  • Enzyme Interaction Studies : Preliminary research suggests that this compound may inhibit certain enzymes involved in bacterial growth, similar to other sulfonamides. Further studies are needed to identify the specific enzymes targeted.
  • Inflammation Models : In vitro studies using cellular models have indicated that compounds with similar structures can reduce inflammatory markers, suggesting that this compound may also exert anti-inflammatory effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/ReceptorReference
SulfanilamideAntibacterialDihydropteroate synthase
TrimethoprimAntibacterialDihydrofolate reductase
N-(4-hydroxyphenyl)-sulfanilamideAnti-inflammatoryCOX-1/COX-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups:
  • 2-Fluorophenyl group : Enhances lipophilicity and metabolic stability.
  • Trifluoromethoxy group : Improves electronegativity and resistance to enzymatic degradation.
  • Methoxypropyl chain : May influence solubility and pharmacokinetics.
Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Use/Activity (from Evidence) Reference
2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) Chloro, triazine, methoxy Herbicide (sulfonylurea class)
2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron) Trifluoromethoxy, chloro Insect growth regulator (chitin synthesis inhibitor)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Fluorophenyl, pyrimidine, methanesulfonamide Not explicitly stated (likely agrochemical/pharmaceutical)
Target Compound 2-Fluorophenyl, methoxypropyl, trifluoromethoxy Hypothesized: Potential agrochemical or CNS agent (inference based on substituents) N/A
Detailed Analysis of Substituent Effects

Fluorinated Aromatic Rings: The 2-fluorophenyl group in the target compound is structurally analogous to fluorophenyl groups in compounds like N-[4-(4-fluoro-phenyl)-...]methanesulfonamide (), which are often designed to enhance binding affinity to biological targets . Fluorine atoms increase metabolic stability and membrane permeability compared to non-fluorinated analogs.

Trifluoromethoxy vs. Methoxy Groups :

  • Triflumuron () uses a trifluoromethoxy group to confer resistance to oxidative degradation, a feature critical for prolonged insecticidal activity . The target compound’s trifluoromethoxy group likely provides similar stability advantages over methoxy-substituted analogs like chlorsulfuron.

Methoxypropyl Chain :

  • The methoxypropyl side chain in the target compound may modulate solubility. For example, methoxy groups in chlorsulfuron () improve water solubility, aiding herbicide formulation . However, the propyl chain’s hydrophobicity could balance solubility and membrane penetration.

Research Limitations :

  • No direct pharmacological or agrochemical data for the target compound exists in the provided evidence.
  • Synthetic routes, toxicity profiles, and mechanistic studies remain unaddressed.

Q & A

Q. What are the key synthetic routes for N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the benzenesulfonyl chloride intermediate via chlorination of 2-(trifluoromethoxy)benzenesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Step 2 : Coupling with the amine moiety (2-(2-fluorophenyl)-2-methoxypropylamine) via nucleophilic substitution. This step often requires a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    Critical Note : Optimize reaction temperatures (0–25°C) to avoid decomposition of the trifluoromethoxy group .

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry and purity. Key signals include the trifluoromethoxy (-OCF₃) singlet at ~60 ppm in ¹³C NMR and the sulfonamide NH proton as a broad singlet at ~8–10 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆F₄NO₄S: 422.0648) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Screen against sulfonamide targets like carbonic anhydrase or dihydropteroate synthase using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Cellular Toxicity : Use MTT assays in HEK-293 or HepG2 cell lines to assess IC₅₀ values .
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. thiophene substitution) impact biological activity?

  • Fluorophenyl Group : Enhances metabolic stability and lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Compare with thiophene analogs (logP ~2.2) using in vitro permeability assays (e.g., PAMPA) .
  • Trifluoromethoxy Group : Increases electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic enzyme pockets (e.g., Ki values for carbonic anhydrase inhibition) .
  • Methoxypropyl Chain : Modify stereochemistry (R vs. S configuration) to study effects on target selectivity. Use chiral HPLC to resolve enantiomers .

Q. How can researchers address conflicting data in enzyme inhibition studies (e.g., IC₅₀ variability across assays)?

  • Assay Standardization : Control pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C).
  • Interference Checks : Test for autofluorescence or compound aggregation using dynamic light scattering (DLS) .
  • Orthogonal Validation : Confirm results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?

  • Dosing Route : Compare oral (PO) vs. intravenous (IV) administration in rodent models to calculate bioavailability (F%). Use LC-MS/MS for plasma concentration analysis .
  • Metabolite Profiling : Identify phase I/II metabolites via liver microsome incubations with NADPH/UDPGA cofactors. Key metabolites may include hydroxylated or O-demethylated derivatives .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target tissues (e.g., brain, liver) .

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